molecular formula C16H19N5O2S B2740582 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034536-14-4

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2740582
CAS RN: 2034536-14-4
M. Wt: 345.42
InChI Key: WFVLSIFVQQGSCO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The pyrrolidinone and pyridine rings are aromatic, which could contribute to the stability of the compound.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of several polar groups could make the compound soluble in polar solvents.

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. It could also involve modifying the structure of the compound to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-2-4-12-15(24-20-19-12)16(23)18-10-11-6-7-17-13(9-11)21-8-3-5-14(21)22/h6-7,9H,2-5,8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLSIFVQQGSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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